(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870644
InChI: InChI=1S/C13H17FN2O/c1-9-2-3-10(8-12(9)14)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3
SMILES:
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol

(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone

CAS No.:

Cat. No.: VC17870644

Molecular Formula: C13H17FN2O

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone -

Specification

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-(3-fluoro-4-methylphenyl)methanone
Standard InChI InChI=1S/C13H17FN2O/c1-9-2-3-10(8-12(9)14)13(17)16-6-4-11(15)5-7-16/h2-3,8,11H,4-7,15H2,1H3
Standard InChI Key INAUUHVARVJIDQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N)F

Introduction

Overview of the Compound

(4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone is a synthetic organic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring substituted with an amino group, along with a fluorinated aromatic ketone structure. Its molecular configuration suggests potential applications in pharmaceutical chemistry, particularly as a scaffold for drug discovery.

Synthesis Pathways

The synthesis of (4-Aminopiperidin-1-yl)(3-fluoro-4-methylphenyl)methanone typically involves:

  • Formation of the Piperidine Core: Starting from simple amines and aldehydes, piperidine derivatives are synthesized via Mannich or reductive amination reactions.

  • Fluorinated Ketone Introduction: The aromatic ketone is introduced through Friedel-Crafts acylation or other coupling strategies using fluorinated benzoyl precursors.

  • Final Assembly: The two fragments are linked via condensation or amidation reactions.

Potential Applications

The compound’s structural features make it relevant for various applications:

  • Pharmaceutical Research:

    • Piperidine derivatives are known for their pharmacological properties, including roles as central nervous system (CNS) agents, analgesics, and anti-inflammatory drugs.

    • The fluorinated aromatic group enhances metabolic stability and bioavailability, key traits for drug candidates.

  • Chemical Probing:

    • The compound can serve as a chemical probe for studying receptor-ligand interactions or enzyme activities.

  • Material Science:

    • Fluorinated compounds often exhibit unique physical properties, making them useful in specialized material applications.

Biological Activity

While specific studies on this compound were not found in the provided results, related piperidine derivatives have shown:

  • High binding affinity to neurotransmitter receptors (e.g., dopamine or serotonin receptors).

  • Potential activity as enzyme inhibitors or modulators.
    Further research would be needed to confirm its biological activity profile.

Safety and Handling

As with most synthetic organic compounds:

Research Gaps

Current literature lacks detailed experimental data on:

  • Pharmacokinetics and pharmacodynamics of this compound.

  • Toxicity profiles and environmental impact.

  • Specific applications in therapeutic contexts.

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